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Compound of Interest

Compound Name:
2-Fluoro-5-methylbenzene-1,4-

diamine

Cat. No.: B1442350 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylbenzene-
1,4-diamine

Introduction
2-Fluoro-5-methylbenzene-1,4-diamine is an aromatic amine whose structural features—a

fluorinated benzene ring with two amine groups and a methyl substituent—make it a molecule

of significant interest in synthetic and medicinal chemistry. The strategic placement of a fluorine

atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity

to biological targets, attributes highly sought after in drug development.[1] This guide provides

a comprehensive overview of the core physicochemical properties of this compound, offering

both established data and validated protocols for its empirical determination. This document is

intended for researchers, scientists, and drug development professionals who require a deep

technical understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all physicochemical

analysis.

Table 1: Core Compound Identifiers
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Identifier Value Source

IUPAC Name
2-fluoro-5-methylbenzene-
1,4-diamine

[2]

CAS Number 1141669-41-1 [2][3][4]

Molecular Formula C₇H₉FN₂ [5]

Molecular Weight 140.16 g/mol [5]

| MDL Number | MFCD11656784 |[5] |

The structure of 2-Fluoro-5-methylbenzene-1,4-diamine features a p-phenylenediamine

scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position introduce

electronic and steric modifications that distinguish it from simpler diamines. These substitutions

are critical for its utility as a building block in creating more complex molecules with tailored

properties.[5]

Caption: Chemical structure of 2-Fluoro-5-methylbenzene-1,4-diamine.

Core Physicochemical Properties
The following sections detail the essential physicochemical properties. Where specific

experimental data for this compound is not publicly available, standardized, field-proven

protocols for their determination are provided.

Melting Point
The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp

melting range typically signifies high purity.

Table 2: Melting Point Data

Property Value

Melting Point
Not available in cited literature. To be
determined experimentally.
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| Appearance | Expected to be a solid, potentially a light brown powder.[6] |

Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small

amount into a fine powder.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm. The packing density is crucial for accurate heat transfer.

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.

For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min)

starting from approximately 20 °C below the estimated melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes liquid (completion). A pure compound

should have a melting range of <2 °C.

Boiling Point
The boiling point provides insight into the volatility of a compound, which is influenced by its

molecular weight and intermolecular forces.

Table 3: Boiling Point Data

Property Value

| Boiling Point | Not available in cited literature. To be determined experimentally. |

Given the likely high boiling point and the small quantities typical in research, a microscale

method is appropriate.

Apparatus: Place a small amount of the liquid sample (or melted solid) into a small test tube.

Attach this tube to a thermometer.
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Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with its open

end down.

Heating: Heat the assembly in a heating block or oil bath.

Observation: As the liquid heats, air will bubble out of the inverted capillary. The boiling point

is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary

tube. This occurs when the external pressure equals the vapor pressure of the substance.

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling

point should be corrected using a nomograph or the Clausius-Clapeyron relation.

Solubility
Solubility is a critical parameter for drug development, affecting formulation, bioavailability, and

assay development. A qualitative and quantitative assessment is necessary.

Table 4: Solubility Profile

Solvent Qualitative Solubility Quantitative Solubility

Water To be determined To be determined

Methanol Likely soluble To be determined

DMSO Likely soluble To be determined

| Dichloromethane | To be determined | To be determined |

Sample Preparation: Add an excess amount of the solid compound to a known volume of the

desired solvent (e.g., water, PBS buffer, organic solvent) in a sealed vial. The excess solid

ensures that saturation is achieved.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately

and analyze the concentration of the dissolved compound using a calibrated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for structural confirmation and purity

assessment.

Physicochemical Characterization Workflow

Compound Synthesis & Purification

Structural Confirmation Purity Assessment Physical Properties Measurement

NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS) Infrared (IR) Spectroscopy HPLC / UPLC Melting Point Analysis Solubility (Shake-Flask) pKa (Potentiometric/UV)

Click to download full resolution via product page

Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the two amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons

will exhibit splitting patterns (coupling) influenced by each other and by the fluorine atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1442350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The amine protons may appear as broad singlets and their chemical shift can be

concentration and solvent dependent.

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven

carbon atoms in the molecule. The carbon atoms bonded to fluorine will show a

characteristic large one-bond coupling (¹JCF).

¹⁹F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling

with adjacent aromatic protons.

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for

amines as it slows down proton exchange, allowing for sharper NH signals.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0.00 ppm).

Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

Standard pulse programs for ¹H, ¹³C, and ¹⁹F should be used.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

spectrum to determine proton ratios.

Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio, confirming the molecular weight and

elemental composition.

Expected Mass: The exact mass of the [M+H]⁺ ion would be approximately 141.0826 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉FN₂) to

within a few parts per million (ppm).

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Chromatography: Inject the sample onto an HPLC system coupled to the mass

spectrometer. A C18 reversed-phase column is typically used with a gradient of water and
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acetonitrile (both often containing 0.1% formic acid to facilitate ionization). This step

separates the compound from any potential impurities.

Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI) in

positive mode, which is effective for protonating amines.

Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Applications and Relevance in Drug Development
2-Fluoro-5-methylbenzene-1,4-diamine serves as a key intermediate in the synthesis of a

variety of value-added compounds.[5]

Pharmaceuticals: The diamine functionality allows it to be a precursor for heterocyclic ring

systems common in many drug scaffolds. The fluorine atom can block metabolic oxidation at

that position, potentially increasing the half-life of a drug candidate.[1]

Agrochemicals: Similar to pharmaceuticals, its structure can be incorporated into novel

pesticides and herbicides where metabolic stability and target affinity are crucial.[5]

Dyes and Pigments: It is used in the synthesis of dyes, particularly for hair dyes, where the

fluorine can improve color fastness and stability.[5]

Safety and Handling
Proper handling is essential when working with any chemical compound.

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if

swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May

cause respiratory irritation).[2]

Signal Word: Warning.[2]

Handling Recommendations: Work in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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